2-Bromofluorene
Overview
Description
Synthesis Analysis
The synthesis of 2-bromofluorene typically involves the bromination of fluorene using N-bromosuccinimide (NBS) as a bromination agent in a solvent like propylene carbonate. Optimal conditions include a reaction temperature of 23℃, a ratio of NBS to fluorene of 1.1:1, and stage addition of reagents. This method results in high-purity 2-bromofluorene, achieving over 99% liquid chromatogram purity after recrystallization from ethanol and acetic acid (L. Meng, 2012).
Molecular Structure Analysis
Structural characterization of 2-bromofluorene derivatives is typically achieved through spectroscopic methods such as ^1H NMR, ^13C NMR, MS, and IR, confirming the addition of bromine to the fluorene molecule. These techniques provide detailed insights into the molecular configuration and the nature of substitution on the fluorene ring (Guo Li-bing, 2010).
Chemical Reactions and Properties
2-Bromofluorene participates in various chemical reactions, leveraging its bromine atom for further functionalization. For instance, it undergoes radical nitration-debromination to form α-fluoro-nitroalkenes, showcasing its utility in synthesizing fluorinated building blocks for organic synthesis with high efficiency and selectivity (Vladimir A. Motornov et al., 2017).
Physical Properties Analysis
2-Bromofluorene's physical properties, such as melting and boiling points, solubility, and crystalline structure, are pivotal for its application in various synthesis processes. A comprehensive study of its thermodynamic properties, including enthalpies of formation and sublimation, provides essential data for understanding its behavior in chemical reactions (J. A. Oliveira et al., 2015).
Chemical Properties Analysis
The chemical behavior of 2-bromofluorene, including its reactivity towards nucleophiles and electrophiles, is crucial for its application in synthetic chemistry. Studies have highlighted its role in the synthesis of complex molecules, demonstrating its versatility and utility as a building block in organic synthesis (Valérie Martin et al., 1995).
Scientific Research Applications
Extraction and Analysis Applications :
- Bromine pentafluoride has been found effective in extracting oxygen from oxides and silicates for isotopic analysis, offering better yields and reducing errors in isotopic composition (Clayton & Mayeda, 1963).
Organic Chemistry Applications :
- Bromine trifluoride is capable of conducting selective reactions in organic chemistry, like fluorinating heteroatoms and synthesizing anesthetics (Rozen, 2010).
- The coupling of bromofluorenes with boronic esters or trimethylsilyl groups, facilitated by Ni(COD)2, efficiently produces reactive bifluorenes, crucial for synthesizing bis-substituted oligofluorenes (Grisorio et al., 2004).
Material Science and Photoluminescence :
- Poly(fluorene) derivatives with 2-bromo-9,9-di-n-hexylfluorene end-caps demonstrate enhanced fluorescence stability and sensitivity to thermal annealing, beneficial for photoluminescence applications (Lee, Klaerner, & Miller, 1999).
Fluorination and Synthesis :
- Utilizing bromine trifluoride and other fluorine-derived reagents allows for the construction of complex organic compounds with fluorine atoms, minimizing radical reactions and maximizing soft base use (Rozen, 2005).
Inclusion Complexation and Fluorescence Enhancement :
- The 1:1 inclusion complex of 2-amino-7-bromofluorene with β-cyclodextrin enhances fluorescence intensity, without changing the ground state pKa value but altering the excited state pKa value (Enoch & Swaminathan, 2004).
Synthesis Optimization :
- Optimal conditions for synthesizing 2-bromofluorene and 2,7-dibromofluorene using propylene carbonate and N-bromosuccinimide result in over 99% purity (Meng, 2012).
Thermodynamic Properties :
- Thermodynamic properties of 2-bromofluorene and 2,7-dibromofluorene show similarities to fluorene, with comparable enthalpies and Gibbs energies of formation (Oliveira et al., 2015).
Health and Safety in Chemistry Labs :
- Exposure to 9-bromofluorene in organic chemistry laboratories can lead to erythema multiforme bullosum in students, with symptoms developing 9 to 21 days post-exposure (Defeo, 1966).
Atmospheric Chemistry :
- The atmospheric degradation of 2-bromo-3,3,3-trifluoropropene primarily produces the CF3CBrCH2OH radical, which can react further to produce various compounds (Chen, Zhou, & Han, 2015).
Electrochemistry and OLEDs :
- Novel oligo-9,9'-spirobifluorenes demonstrate high external quantum efficiency for green and red electrophosphorescence in OLEDs, presenting significant advancements in this field (Jiang et al., 2009).
- Ter(9,9-diarylfluorene)s exhibit intense blue fluorescence with excellent electrochemical and thermal stability, ideal for efficient blue light-emitting OLED devices (Wong et al., 2002).
Medical Imaging :
- PFOB (perfluorooctyl bromide), a derivative, emerges as a new contrast agent with low toxicity and universality across imaging modalities, impacting diagnostic applications significantly (Mattrey & Lo, 1988).
Future Directions
A recent study has shown that 2-Bromofluorene can be used in the synthesis of novel ter(9,9-diarylfluorene)s through Suzuki-coupling reactions, resulting in compounds with enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties . These compounds have potential applications in OLED devices as emitters and hole transporters .
properties
IUPAC Name |
2-bromo-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCJZNMWILAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150357 | |
Record name | 2-Bromo-9H-fluorene | |
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Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromofluorene | |
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Vapor Pressure |
0.0000751 [mmHg] | |
Record name | 2-Bromofluorene | |
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Product Name |
2-Bromofluorene | |
CAS RN |
1133-80-8 | |
Record name | 2-Bromofluorene | |
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Record name | 2-Bromofluorene | |
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Record name | 2-Bromo-9H-fluorene | |
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Record name | 2-bromo-9H-fluorene | |
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Record name | 2-Bromofluorene | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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